(S)-2-amino-3-difluoromethoxy-propionic acid
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Overview
Description
O-(Difluoromethyl)-L-serine: is a fluorinated amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. The incorporation of fluorine atoms into organic molecules often results in enhanced metabolic stability, bioavailability, and lipophilicity, making such compounds valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(Difluoromethyl)-L-serine typically involves the introduction of the difluoromethyl group into the serine backbone. One common method is the difluoromethylation of serine derivatives using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of O-(Difluoromethyl)-L-serine often employs scalable difluoromethylation techniques. These methods include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the serine substrate. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: O-(Difluoromethyl)-L-serine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
O-(Difluoromethyl)-L-serine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases due to its enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of O-(Difluoromethyl)-L-serine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can modulate biological processes and pathways, making the compound a valuable tool in drug discovery .
Comparison with Similar Compounds
O-(Trifluoromethyl)-L-serine: Another fluorinated serine derivative with similar properties but different reactivity.
O-(Methyl)-L-serine: A non-fluorinated analog that lacks the enhanced properties conferred by the difluoromethyl group.
Uniqueness: O-(Difluoromethyl)-L-serine is unique due to its difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C4H7F2NO3 |
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Molecular Weight |
155.10 g/mol |
IUPAC Name |
(2S)-2-amino-3-(difluoromethoxy)propanoic acid |
InChI |
InChI=1S/C4H7F2NO3/c5-4(6)10-1-2(7)3(8)9/h2,4H,1,7H2,(H,8,9)/t2-/m0/s1 |
InChI Key |
RVEKWELYJPXRIG-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OC(F)F |
Canonical SMILES |
C(C(C(=O)O)N)OC(F)F |
Origin of Product |
United States |
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